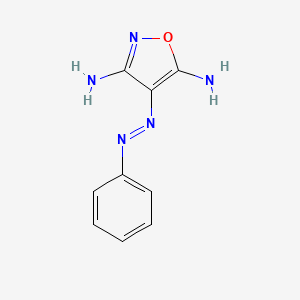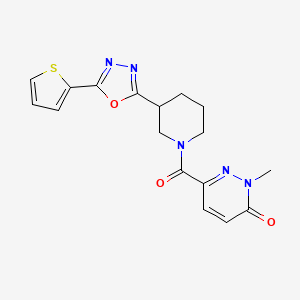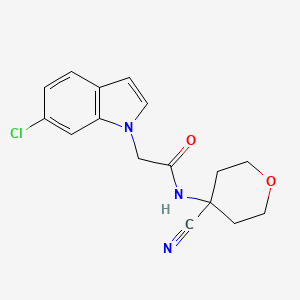
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide involves the inhibition of GSK-3β. GSK-3β is a key regulator of several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. Inhibition of GSK-3β by 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide leads to the activation of these pathways, which in turn affects various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide has been shown to have several biochemical and physiological effects. Inhibition of GSK-3β by the compound has been shown to increase the levels of β-catenin, a protein that plays a crucial role in cell adhesion and signaling. The compound has also been shown to increase the levels of insulin and glucose uptake in adipocytes, which could have potential therapeutic implications in diabetes. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide in lab experiments is its potency and specificity as a GSK-3β inhibitor. The compound has been shown to be more potent than other GSK-3β inhibitors such as lithium chloride and SB-216763. However, one of the limitations of using the compound is its low solubility in water, which could affect its bioavailability in in vivo studies.
Zukünftige Richtungen
Several future directions for research on 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide can be identified. One direction is to investigate the therapeutic potential of the compound in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to investigate the role of GSK-3β in various cellular processes and signaling pathways using the compound as a tool. In addition, future research could focus on developing more potent and specific GSK-3β inhibitors based on the structure of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide.
Conclusion
In conclusion, 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a potent and specific inhibitor of GSK-3β that has been widely used in scientific research. The compound has several biochemical and physiological effects and has potential therapeutic implications in various diseases. Future research could focus on investigating the therapeutic potential of the compound and developing more potent and specific GSK-3β inhibitors.
Synthesemethoden
The synthesis of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a multi-step process that involves the reaction of several chemicals. The synthesis method was first described in a research article by Bhat et al. in 2007. The authors reported that the compound was synthesized in four steps, starting from 6-chloroindole-3-carboxaldehyde and 4-cyanooxan-4-ylacetic acid. The final product was obtained in a yield of 42% after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide has been extensively used in scientific research as a GSK-3β inhibitor. GSK-3β is a serine/threonine kinase that has been implicated in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of GSK-3β has been shown to have therapeutic potential in these diseases. The compound has been used in several in vitro and in vivo studies to investigate the role of GSK-3β in various cellular processes and diseases.
Eigenschaften
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-1-12-3-6-20(14(12)9-13)10-15(21)19-16(11-18)4-7-22-8-5-16/h1-3,6,9H,4-5,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVLTWQSKKXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

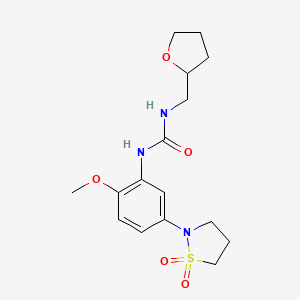
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide](/img/structure/B2624874.png)

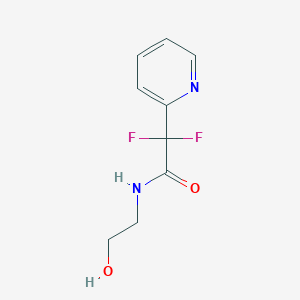
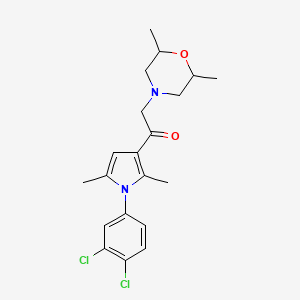
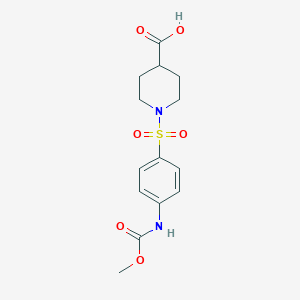
![2-[1-(4-Ethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2624884.png)
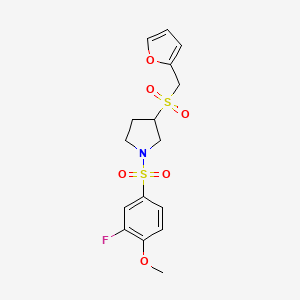
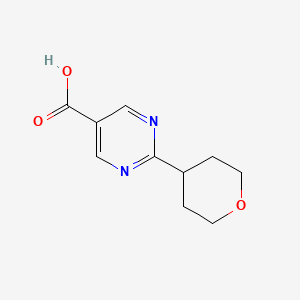
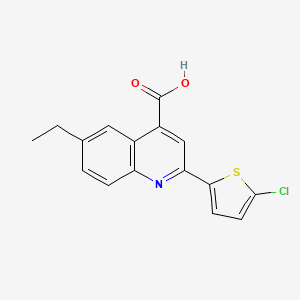

![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)
